2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one
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Overview
Description
2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the pyrazolopyridazine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazolopyridazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazolopyridazines .
Scientific Research Applications
2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which 2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its enzyme inhibitory activities.
1,2,3-Triazolo[1,5-a]pyrazine: Studied for its potential as a fluorescent probe.
Uniqueness
2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one stands out due to its unique structural features, which allow for diverse chemical modifications and a wide range of biological activities.
Properties
CAS No. |
857036-31-8 |
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Molecular Formula |
C7H12N4O |
Molecular Weight |
168.20 g/mol |
IUPAC Name |
1,2-diamino-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-3-one |
InChI |
InChI=1S/C7H12N4O/c8-5-6(9)10-3-1-2-4-11(10)7(5)12/h1-4,8-9H2 |
InChI Key |
DWQUYTFVTFFSSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=O)C(=C(N2C1)N)N |
Origin of Product |
United States |
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